molecular formula C19H16FN5O2 B1672363 GSK180736A

GSK180736A

Cat. No.: B1672363
M. Wt: 365.4 g/mol
InChI Key: HEAIGWIZTYAQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK180736A is a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). It is known for its high selectivity towards GRK2 over other kinases such as GRK1 and GRK5 . The compound has been widely used in scientific research to study the roles of these kinases in various biological processes.

Mechanism of Action

GSK180736A, also known as 4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide or GSK180736, is a potent and selective dual inhibitor . This article will discuss the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2) . ROCK1 is involved in various cellular functions, including cell contraction, motility, proliferation, and apoptosis. GRK2 plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .

Mode of Action

This compound acts as a potent and selective inhibitor of ROCK1 and GRK2 . It binds to the active site of GRK2, thereby inhibiting its activity . The inhibition of these kinases by this compound can lead to changes in cellular functions regulated by these proteins .

Biochemical Pathways

The inhibition of ROCK1 and GRK2 by this compound affects various biochemical pathways. For instance, the inhibition of ROCK1 can impact pathways related to cell contraction, motility, proliferation, and apoptosis. On the other hand, the inhibition of GRK2 can affect the regulation of GPCRs, thereby influencing a wide range of physiological processes .

Pharmacokinetics

The compound’s solubility in dmso is reported to be 2 mg/ml , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of ROCK1 and GRK2 by this compound leads to changes in cellular functions regulated by these proteins. For instance, this compound has been reported to produce a significant contraction in cardiomyocytes at a concentration of 1 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK180736A involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high purity and consistency of the final product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: GSK180736A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups on the aromatic rings .

Scientific Research Applications

GSK180736A has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the inhibition of ROCK1 and GRK2.

    Biology: Employed in cell-based assays to investigate the roles of ROCK1 and GRK2 in cellular processes such as migration, proliferation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated kinase activity, such as cardiovascular diseases and cancer.

    Industry: Utilized in the development of kinase inhibitors and other pharmaceutical compounds .

Comparison with Similar Compounds

Uniqueness of GSK180736A: this compound is unique due to its high selectivity for GRK2 over other kinases and its dual inhibition of ROCK1 and GRK2. This selectivity makes it a valuable tool for studying the specific roles of these kinases in various biological processes .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAIGWIZTYAQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GSK180736A
Customer
Q & A

Q1: What is the primary mechanism of action of 4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (GSK180736A)?

A1: this compound functions as a selective inhibitor of G protein-coupled receptor kinases (GRKs), particularly GRK2. [, , ] It achieves this by binding to the active site of GRK2 in a manner similar to paroxetine, another GRK2 inhibitor. [, ] This binding prevents GRK2 from phosphorylating activated G protein-coupled receptors (GPCRs), a key step in initiating receptor desensitization and internalization. [, ]

Q2: How does the structure of this compound contribute to its selectivity for GRK2?

A2: The structure of this compound, which features an indazole ring, plays a crucial role in its selectivity for GRK2. [, ] Crystallographic studies reveal that the indazole moiety forms strong interactions with the hinge region of the GRK2 active site. [] These interactions are more extensive than those observed with benzodioxole-containing analogs, leading to increased potency but potentially compromising selectivity. [] Furthermore, the binding of this compound stabilizes a specific conformation of the GRK2 kinase domain, which differs from that induced by benzodioxole analogs and may contribute to its selectivity profile. []

Q3: Has this compound demonstrated efficacy in cellular models, and if so, what are the implications?

A3: While this compound exhibits potent in vitro inhibition of GRK2, its efficacy in cell-based assays is limited by its cell permeability. [] This highlights the importance of considering cell membrane penetration when designing GRK inhibitors for therapeutic applications. [] In contrast, paroxetine-based analogs, which exhibit better cell permeability, have shown greater efficacy in blocking the internalization of the μ-opioid receptor, a process driven by GRK2. [] This finding underscores the need for GRK inhibitors with optimized physicochemical properties to ensure effective target engagement within a cellular context.

Q4: Are there ongoing efforts to improve upon the limitations of this compound?

A4: Yes, research efforts are focusing on leveraging structural insights from this compound to develop more potent and selective GRK2 inhibitors. [] For example, the discovery of a novel binding region occupied by a pyrrolopyrimidine-containing compound (GSK2163632A) in the GRK active site offers a promising avenue for designing inhibitors with enhanced selectivity. [] These efforts highlight the importance of structure-based drug design in optimizing GRK inhibitor potency, selectivity, and ultimately, therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.